molecular formula C14H19NO4 B554387 Z-L-Isoleucine CAS No. 3160-59-6

Z-L-Isoleucine

Cat. No. B554387
CAS RN: 3160-59-6
M. Wt: 265.3 g/mol
InChI Key: JSHXJPFZKBRLFU-JQWIXIFHSA-N
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Description

Z-L-Isoleucine, also known as N-Carbobenzoxy-L-isoleucine, is a derivative of the essential amino acid isoleucine . Isoleucine is an isomer of leucine and is one of the three branched-chain amino acids that form the branched-chain amino acid family, constituting nearly 70% of all the amino acids in the body’s proteins . It plays a role as a metabolite in various organisms including Saccharomyces cerevisiae, Escherichia coli, plants, humans, algae, and mice .


Synthesis Analysis

Isoleucine synthesis is strongly regulated by its end product (isoleucine) in Corynebacterium glutamicum, especially at the threonine dehydratase (TD) node . Mutant TD variants have been constructed to improve the performance of the holoenzyme and showed great potential in isoleucine synthesis . Another approach to improve isoleucine production involves knocking out genes related to threonine degradation using CRISPR/Cas9 gene editing technology .


Molecular Structure Analysis

Z-L-Isoleucine has a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol . The side chain of isoleucine contains a branched structure, consisting of a methyl group attached to the β-carbon of the amino acid . This branched structure gives isoleucine its unique properties and functions .


Physical And Chemical Properties Analysis

Z-L-Isoleucine has a molecular weight of 265.30 g/mol . The elastic properties of isoleucine have been studied, showing that it demonstrates little resistance to mechanical compression due to the weak van der Waals (vdW) interaction .

Scientific Research Applications

Metabolomics and Proteomics

  • Field : Biochemistry
  • Application : L-Isoleucine, along with L-leucine and L-allo-isoleucine, are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics .
  • Method : These amino acids are characterized in metabolomics and sequencing of peptides by mass spectrometry (MS). As they are structural isomers, routine differentiation of Leu and Ile can be problematic .
  • Results : The study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine and L-allo-isoleucine in combination with a thorough theoretical rationalisation .

Plant Resistance Enhancement

  • Field : Botany
  • Application : Isoleucine enhances plant resistance against Botrytis cinerea via the Jasmonate Signaling Pathway .
  • Method : In this study, Isoleucine application was used to enhance plant resistance against B. cinerea in Arabidopsis, which is dependent on the JA receptor COI1 and the jasmonic acid-amido synthetase JAR1 .
  • Results : The study found that the exogenous Isoleucine application moderately enhanced plant resistance to B. cinerea in various horticultural plant species, including lettuce, rose, and strawberry .

Nutrient Sensing

  • Field : Biochemistry
  • Application : Isoleucine is involved in nutrient sensing through transporter-related nutrient sensors, called transceptors .
  • Method : These transceptors mediate nutrient activation of signaling pathways through the plasma membrane .
  • Results : The exact mechanism of action of transporting and nontransporting transceptors is still unknown .

Healthy Aging and Weight Management

  • Field : Nutrition and Metabolism
  • Application : Reducing isoleucine, an amino acid, in the diet can offer significant health benefits .
  • Method : In a study, mice were fed a diet formulated to cut out two-thirds of the diet’s isoleucine .
  • Results : The study demonstrated extended lifespans, reduced frailty, and lower cancer rates, even with increased calorie consumption .

Hemoglobin Formation and Disease Detection

  • Field : Biochemistry
  • Application : Isoleucine is involved in vital biological processes such as hemoglobin formation and detection of maple syrup urine disease in newborn screening programs .
  • Method : These processes involve the characterization of isoleucine in metabolomics and sequencing of peptides by mass spectrometry (MS) .
  • Results : The study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine and L-allo-isoleucine in combination with a thorough theoretical rationalization .

X-Ray Diffraction Studies

  • Field : Physics
  • Application : Isoleucine has been studied under shocked conditions using X-Ray diffraction .
  • Method : The study involved observing the diffraction peak profiles of isoleucine under different conditions .
  • Results : The study found no significant change in the diffraction peak profiles, unlike in the KDP samples .

Safety And Hazards

Z-L-Isoleucine should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water . If swallowed, seek immediate medical assistance .

Future Directions

The future investigations should focus on the feedback inhibition and/or transcription attenuation mechanisms of crucial enzymes . Enzymes with substrate specificity should be developed and applied to the production of individual branched-chain amino acids .

properties

IUPAC Name

(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXJPFZKBRLFU-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-Isoleucine

CAS RN

3160-59-6
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3160-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyloxycarbonyl-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7LE9K5EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
GW Anderson, JE Zimmerman… - Journal of the American …, 1964 - ACS Publications
A number of N-hydroxysuccinimide esters of acylamino acids havebeen synthesized. These compounds are crystalline solids which react readily with amino acids or peptides or their …
Number of citations: 628 pubs.acs.org
J Guilleme, D González‐Rodríguez… - … Chemie-German Edition, 2011 - academia.edu
… As shown in Table 1, the reaction with protected peptides (ZL-isoleucine; 11), nucleosides (uracil; 9), steroids (cholesterol; 15), or quinine (18), produced the corresponding axially …
Number of citations: 134 www.academia.edu
RM Silverstein, FJ Kezdy - Archives of biochemistry and biophysics, 1975 - Elsevier
The two major acidic sulfhydryl proteases, bromelain A and bromelain B, from the pineapple stem have been characterized by their kinetic properties toward p-nitrophenyl esters of N-α-…
Number of citations: 33 www.sciencedirect.com
W Stoffel, LC Craig - Journal of the American Chemical Society, 1961 - ACS Publications
It might be expected that isoleucylcysteine and other peptides containing this N-tenninal sequence would cyclize readily to give thiazolines. However, this did not prove to be the case. …
Number of citations: 33 pubs.acs.org
RJ Heffner, J Jiang, MM Joullie - Journal of the American …, 1992 - ACS Publications
The first total synthesis of the 14-membered para ansa cyclopeptide alkaloid (-)-nummularine F is reported. The pivotal transformations of the synthetic strategy are (1) a stereocontrolled …
Number of citations: 124 pubs.acs.org
K Kikugawa, T Kato, A Hayasaka - Lipids, 1991 - Springer
Formation of fluorescence by the reaction of various amino acids with lipid hydroperoxides,ie, linoleic acid 13-monohydroperoxide, methyl linoleate 13-monohydroperoxide and …
Number of citations: 111 link.springer.com
JY Zheng, K Konishi, T Aida - Tetrahedron, 1997 - Elsevier
In competitive complexation of Z-amino acids (N-benzyloxycarbonyl-amino acids) in CDCl 3 , a synthetic receptor such as zinc N-methylmesoporphyrin II having a xylylenediamido strap …
Number of citations: 30 www.sciencedirect.com
EM Stocking - 2001 - search.proquest.com
Studies that partially elucidate the biosynthetic pathway of the heptacyclic fungal metabolite, Paraherquamide A are presented. Through biosynthetic feeding experiments with stable …
Number of citations: 3 search.proquest.com
H Arifian, R Maharani, S Megantara, AM Gazzali… - Molecules, 2022 - mdpi.com
Protein is one of the essential macronutrients required by all living things. The breakdown of protein produces monomers known as amino acids. The concept of conjugating natural …
Number of citations: 5 www.mdpi.com
L Xiao - 2017 - search.proquest.com
Chapter 1: Studies toward the Total Synthesis of (-)-Apoptolidin A An approach to the total synthesis of the cell apoptosis inducer (-)-Apoptolidin A is described. Our synthetic strategy …
Number of citations: 3 search.proquest.com

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